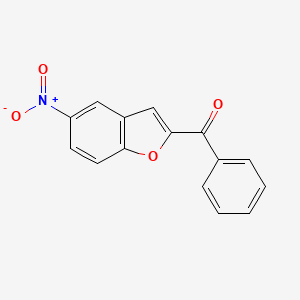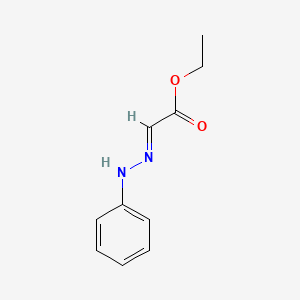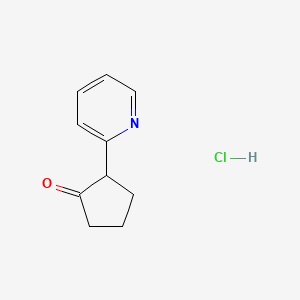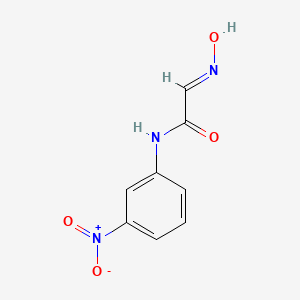
2-Methoxy-1(2H)-quinolinecarboxylic acid, butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-methoxy-1(2H)-quinolinecarboxylate is an organic compound belonging to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methoxy-1(2H)-quinolinecarboxylate typically involves the esterification of 2-methoxy-1(2H)-quinolinecarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of butyl 2-methoxy-1(2H)-quinolinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
化学反应分析
Types of Reactions
Butyl 2-methoxy-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinolinecarboxylate derivative with a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-1(2H)-quinolinecarboxylate.
Reduction: Formation of 1,2-dihydroquinolinecarboxylate.
Substitution: Formation of halogenated or alkylated quinolinecarboxylate derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of butyl 2-methoxy-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Methoxyquinoline: A simpler derivative with similar chemical properties.
Butyl quinolinecarboxylate: Lacks the methoxy group but shares the quinolinecarboxylate structure.
2-Hydroxyquinolinecarboxylate: An oxidized derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
Butyl 2-methoxy-1(2H)-quinolinecarboxylate is unique due to the presence of both the butyl ester and methoxy functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
30831-73-3 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
butyl 2-methoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-3-4-11-19-15(17)16-13-8-6-5-7-12(13)9-10-14(16)18-2/h5-10,14H,3-4,11H2,1-2H3 |
InChI 键 |
RXUYADHAQWHONV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N1C(C=CC2=CC=CC=C21)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)


![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)

![Diethyl acetamido[(2-methylphenyl)methyl]propanedioate](/img/structure/B12001619.png)


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)


